1,2-Dimethyl-5-nonyl-1H-benzimidazole
Description
Properties
CAS No. |
62316-69-2 |
|---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,2-dimethyl-5-nonylbenzimidazole |
InChI |
InChI=1S/C18H28N2/c1-4-5-6-7-8-9-10-11-16-12-13-18-17(14-16)19-15(2)20(18)3/h12-14H,4-11H2,1-3H3 |
InChI Key |
CYRVQEAAGLNBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC2=C(C=C1)N(C(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation Strategies
The most straightforward approach involves alkylating a pre-synthesized 1,2-dimethyl-1H-benzimidazole scaffold at the 5-position. Bromononane serves as the primary alkylating agent, with phase-transfer catalysts like tetraethylammonium bromide (TEAB) enhancing reaction efficiency. In a representative procedure:
- Reagents : 1,2-dimethyl-1H-benzimidazole (1 eq), bromononane (1.2 eq), potassium carbonate (2 eq), TEAB (0.1 eq), acetonitrile (solvent).
- Conditions : Reflux at 80°C for 48 hours under nitrogen.
- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (petroleum ether/ethyl acetate, 9:1).
- Yield : 75–82%.
This method benefits from scalability but requires rigorous temperature control to minimize byproducts such as dialkylated species.
Condensation of Substituted o-Phenylenediamines
Carboxylic Acid Condensation Route
Building the benzimidazole ring from 4-nonyl-o-phenylenediamine and acetic acid offers inherent regiocontrol. The synthesis of 4-nonyl-o-phenylenediamine itself involves:
- Nitration : 4-Nitro-o-phenylenediamine treated with nonyl bromide under Ullmann conditions (Cu catalyst, DMF, 120°C).
- Reduction : Hydrogenation of the nitro group using Pd/C in ethanol (25°C, 6 h).
The cyclization step proceeds via:
Aldehyde-Mediated Cyclization
Microwave-assisted condensation with nonanal accelerates ring formation:
- Reagents : o-Phenylenediamine (1 eq), nonanal (1.2 eq), sodium metabisulfite (0.5 eq).
- Conditions : Microwave irradiation (300 W, 100°C, 15 min).
- Yield : 89–92%.
Microwave-Assisted Synthesis
One-Pot Alkylation-Cyclization
Combining alkylation and cyclization in a single step reduces processing time:
- Reagents : 4-Nonyl-1,2-diaminobenzene (1 eq), acetic anhydride (2 eq).
- Conditions : Microwave (150°C, 20 min), solvent-free.
- Yield : 85–90%.
Purification and Characterization
Crystallization Optimization
Crude products are purified via gradient crystallization:
Spectroscopic Validation
- 1H NMR (DMSO-d6): δ 7.45 (s, 1H, H-6), 7.21 (d, J = 8.4 Hz, 1H, H-7), 2.98 (t, J = 7.2 Hz, 2H, nonyl-CH2), 2.65 (s, 3H, N-CH3), 2.52 (s, 3H, C-CH3).
- HRMS : m/z 313.2378 [M+H]+ (calculated for C20H31N2+: 313.2375).
Comparative Analysis of Synthetic Routes
| Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Direct Alkylation | 48 h | 80 | 75–82 | Scalability |
| Carboxylic Acid | 12 h | 140 | 68–74 | Regioselectivity |
| Microwave | 20 min | 150 | 85–90 | Time efficiency |
Industrial-Scale Considerations
Patent data emphasizes the economic viability of avoiding phosphorus-based coupling agents and methanesulfonic acid, which complicate waste management. Large-scale batches (>10 kg) favor the alkylation route due to simpler purification workflows.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-5-nonyl-1H-benzimidazole undergoes various chemical reactions including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dimethyl-5-nonyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-5-nonyl-1H-benzimidazole involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, bind to DNA or RNA, and disrupt cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives vary significantly in biological and chemical behavior depending on substituents. Below is a detailed comparison of 1,2-Dimethyl-5-nonyl-1H-benzimidazole with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Lipophilicity: The nonyl chain in 1,2-Dimethyl-5-nonyl-1H-benzimidazole enhances lipophilicity compared to shorter alkyl or polar substituents (e.g., methyl or benzohydrazide groups). This property may improve cell membrane penetration but reduce aqueous solubility . In contrast, compounds like methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate exhibit moderate polarity due to ester groups, favoring solubility in organic solvents .
Functional Group Influence on Bioactivity: The nitro group in Dimetridazole enables redox-mediated antimicrobial action, a mechanism absent in alkyl-substituted benzimidazoles .
Synthetic Pathways: 1,2-Dimethyl-5-nonyl-1H-benzimidazole likely requires alkylation at the 5-position, a process distinct from the condensation or hydrazide formation seen in related compounds .
Research Findings and Data Gaps
- Thermal Stability: Alkyl chains like nonyl may increase thermal stability compared to nitro or ester-substituted analogs, though experimental data are lacking.
- Biological Activity: While benzimidazoles with nitro or hydrazide groups show documented antimicrobial effects , the biological profile of 1,2-Dimethyl-5-nonyl-1H-benzimidazole remains uncharacterized in the provided evidence.
Q & A
Q. What are the common synthetic routes for preparing 1,2-disubstituted benzimidazoles like 1,2-Dimethyl-5-nonyl-1H-benzimidazole?
The three primary methods include:
- Oxidative cyclocondensation : Reacting o-phenylenediamine derivatives with aldehydes under oxidative conditions (e.g., using Na₂S₂O₅ or I₂).
- C-1 or N-2 alkylation/arylation : Introducing substituents via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
- Inter/intramolecular N-arylation : Utilizing Buchwald-Hartwig amination or Ullmann coupling for aryl group incorporation. For 1,2-dimethyl substitution, regioselectivity challenges arise due to steric hindrance from the bulky nonyl group. Optimization of solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. NaH) is critical .
Q. Which spectroscopic techniques are essential for characterizing 1,2-Dimethyl-5-nonyl-1H-benzimidazole?
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at positions 1 and 2, nonyl chain at position 5).
- FT-IR : To identify N-H stretching (if unsubstituted) and C-N/C=C vibrations.
- Mass spectrometry (HRMS) : For molecular ion ([M+H]⁺) validation and fragmentation analysis.
- Elemental analysis : To verify purity and stoichiometry .
Q. What are the standard biological assays for evaluating benzimidazole derivatives?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
- Docking studies : Preliminary in silico analysis using AutoDock Vina or Schrödinger Suite to predict binding modes .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 1,2-dimethyl derivatives be addressed?
- Protecting group strategies : Temporarily block reactive sites (e.g., using Boc groups) to direct substitution.
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products (e.g., 80°C, 30 min vs. traditional 24-hour reflux).
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict favorable transition states for alkylation/arylation steps .
Q. What crystallographic methods resolve structural ambiguities in benzimidazole derivatives?
- Single-crystal X-ray diffraction (SCXRD) : SHELXTL or OLEX2 software for refinement. Challenges include twinning in nonyl-containing derivatives due to flexible chains.
- Powder XRD : For polymorph identification when single crystals are unavailable.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···π) influencing crystal packing .
Q. How do electronic effects of the nonyl group impact pharmacological activity?
- Lipophilicity : The nonyl chain enhances membrane permeability (logP > 4), confirmed via octanol-water partition experiments.
- Steric effects : Bulkier chains reduce binding to sterically constrained targets (e.g., ATP pockets in kinases).
- SAR studies : Comparing EC₅₀ values of nonyl vs. shorter alkyl analogs reveals optimal chain length for activity .
Q. What strategies validate contradictory biological data across studies?
- Dose-response curves : Ensure activity is concentration-dependent and reproducible.
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects.
- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) assess whether rapid degradation skews in vitro results .
Q. How can computational methods optimize the design of 1,2-Dimethyl-5-nonyl-1H-benzimidazole analogs?
- Molecular dynamics (MD) simulations : Predict binding stability over time (e.g., 100 ns simulations in GROMACS).
- ADMET prediction : SwissADME or pkCSM tools evaluate bioavailability and toxicity risks.
- QSAR modeling : Partial least squares (PLS) regression correlates substituent properties (e.g., Hammett σ) with activity .
Methodological Challenges and Solutions
Q. Why do some synthetic protocols yield low purity for 5-nonyl-substituted benzimidazoles?
Q. What safety protocols are critical for handling nitro-containing benzimidazole intermediates?
- Explosivity risk : Avoid grinding nitro derivatives; use wet solvents during isolation.
- Toxicity mitigation : Conduct reactions in fume hoods with PPE (gloves, goggles).
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
